Diethyl 2-bromobenzylphosphonate

概述

描述

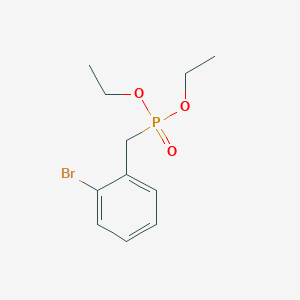

Diethyl 2-bromobenzylphosphonate is an organophosphorus compound characterized by a benzyl group substituted with a bromine atom at the ortho (2-) position and a diethyl phosphonate ester moiety. Its structure combines the electron-withdrawing bromine substituent with the hydrolytically stable phosphonate group, enabling applications in antiviral and antimicrobial therapies .

Related compounds, such as diethyl 4-bromobenzylphosphonate (CAS 38186-51-5), are synthesized via phosphorylation of bromobenzyl halides with triethyl phosphite under controlled conditions .

准备方法

Diethyl 2-bromobenzylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 2-bromobenzyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Diethyl 2-bromobenzylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.

Reduction Reactions: Reduction of this compound can yield phosphine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields diethyl 2-azidobenzylphosphonate.

科学研究应用

Diethyl 2-bromobenzylphosphonate has several scientific research applications:

Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][4].

Biology: The compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for developing new antibiotics[][4].

Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific molecular pathways[][4].

Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers[][4].

作用机制

The mechanism of action of diethyl 2-bromobenzylphosphonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in critical metabolic pathways, leading to the disruption of cellular processes . For example, it can act as a cholinesterase inhibitor, affecting neurotransmission in nerve cells .

相似化合物的比较

Structural and Electronic Variations

Positional Isomers of Bromobenzylphosphonates

- This steric effect may influence binding to biological targets, as seen in its antiviral activity .

- Diethyl 4-Bromobenzylphosphonate : The para-bromo substituent minimizes steric interactions, enhancing resonance stabilization of the benzyl ring. This derivative exhibits similar antimicrobial activity to the ortho isomer but may differ in pharmacokinetic properties due to improved solubility .

- Diethyl 3-Bromobenzylphosphonate : The meta-substituted isomer is less commonly studied but offers intermediate steric and electronic properties. Its biological activity remains underexplored but is hypothesized to differ from ortho/para isomers due to altered charge distribution .

Substituent Modifications

- The nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic attack .

- Diethyl 2-Bromoethylphosphonate (CAS 5324-30-1) : Unlike benzyl derivatives, this compound features a brominated ethyl chain. The absence of an aromatic ring diminishes π-π stacking interactions, reducing affinity for aromatic enzyme active sites .

Antiviral Activity

Diethyl 2-bromobenzylphosphonate is highlighted as a potent antiviral agent against RNA and DNA viruses, likely due to its ability to inhibit viral polymerases or proteases. In contrast, diethyl 4-bromobenzylphosphonate shows weaker activity in the same assays, suggesting that steric factors at the ortho position are critical for target engagement .

Antimicrobial Activity

Diethyl benzylphosphonates with para-substituents (e.g., 4-bromo, 4-methyl) exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The ortho-bromo derivative demonstrates comparable efficacy but requires higher concentrations (MIC: 32–64 µg/mL), possibly due to reduced cellular uptake .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (Water) |

|---|---|---|---|

| This compound | 293.13 | 2.8 | Low (<1 mg/mL) |

| Diethyl 4-bromobenzylphosphonate | 293.13 | 2.5 | Low (<1 mg/mL) |

| Diethyl 3-bromobenzylphosphonate | 293.13 | 2.6 | Low (<1 mg/mL) |

| Diethyl 2-bromoethylphosphonate | 245.05 | 1.9 | Moderate (~10 mg/mL) |

*Predicted using computational tools.

The para isomer’s lower LogP suggests marginally better aqueous solubility, though all bromobenzylphosphonates are predominantly lipid-soluble. The ethyl chain derivative (2-bromoethylphosphonate) exhibits improved water solubility due to reduced aromaticity .

生物活性

Diethyl 2-bromobenzylphosphonate (DBBP) is a compound of interest due to its potential biological activity, particularly as an antibacterial agent. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings related to DBBP.

This compound is characterized by the following chemical structure and properties:

- IUPAC Name: Diethyl (2-bromobenzyl)phosphonate

- Molecular Formula: C11H16BrO3P

- Molecular Weight: 307.12 g/mol

- Appearance: Liquid

- Purity: 98.00%

The biological activity of DBBP is primarily attributed to its interaction with bacterial cells, particularly Escherichia coli. Research indicates that DBBP and its derivatives exhibit significant antibacterial properties through various mechanisms:

- Inhibition of Bacterial Growth: DBBP demonstrates low minimal inhibitory concentration (MIC) values, indicating strong antibacterial activity against pathogenic strains of E. coli .

- DNA Damage Induction: Studies show that DBBP can induce oxidative stress in bacterial cells, leading to significant damage to bacterial DNA . This effect is evidenced by alterations in the topology of plasmid DNA after treatment with DBBP.

- Selectivity for Pathogenic Strains: DBBP exhibits selectivity towards specific strains of bacteria, making it a promising candidate for developing new antibiotics amid rising antibiotic resistance .

Antibacterial Efficacy

A study evaluated the antibacterial properties of various diethyl benzylphosphonate derivatives, including DBBP. The results indicated that:

- All tested compounds showed activity against E. coli K12 and R2-R4 strains.

- DBBP exhibited a strong cytotoxic effect on these bacterial strains, with varying inhibitory activities depending on the substituents on the phenyl ring .

Table 1: Antibacterial Activity of Diethyl Benzylphosphonate Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Description |

|---|---|---|---|

| This compound | 15 | 30 | Strong activity against E. coli |

| Diethyl benzylphosphonate | 20 | 40 | Moderate activity |

| Diethyl 3,5-difluorobenzylphosphonate | 10 | 25 | Highest activity observed |

Case Studies

A notable case study highlighted the development and testing of DBBP derivatives as potential substitutes for traditional antibiotics. The findings emphasized:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 2-bromobenzylphosphonate, and what experimental parameters influence yield?

this compound is synthesized via nucleophilic substitution or Mitsunobu reactions. Key parameters include:

- Temperature : Reactions typically proceed at 80–120°C to ensure complete substitution of the bromine atom while avoiding decomposition .

- Catalysts : Use of triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances reaction efficiency by neutralizing HBr byproducts .

- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes unreacted diethyl phosphite and byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Waste disposal : Collect halogenated waste separately and neutralize residual HBr with aqueous sodium bicarbonate before disposal .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or bromine elimination .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its bioactivity in anti-platelet aggregation studies?

- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the benzyl position increases electrophilicity, enhancing binding to platelet receptors .

- Phosphonate ester optimization : Replacing diethyl groups with bulkier esters (e.g., isopropyl) improves metabolic stability without compromising activity .

- Mechanistic validation : Use crystallographic studies (e.g., X-ray diffraction) to map interactions with geranylgeranyl diphosphate synthase, a key enzyme in platelet activation .

Q. What analytical techniques resolve contradictions in characterizing this compound derivatives?

- NMR spectroscopy : and NMR distinguish regioisomers (e.g., 2-bromo vs. 4-bromo substitution) via coupling constants and chemical shifts .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and detects halogen loss during fragmentation .

- X-ray crystallography : Resolves ambiguities in stereochemistry for phosphonate-bearing chiral centers .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Docking simulations : Use AutoDock Vina to predict binding affinities to viral proteases or platelet aggregation targets .

- DFT calculations : Analyze electron density maps to identify reactive sites for bromine substitution or phosphonate oxidation .

- MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories to prioritize synthetic targets .

Q. Methodological Considerations

Q. What strategies mitigate side reactions during phosphonate alkylation steps?

- Controlled addition rates : Slow addition of 2-bromobenzyl bromide to diethyl phosphite minimizes HBr accumulation and dimerization .

- In situ quenching : Add molecular sieves (3Å) to scavenge moisture, preventing hydrolysis of the phosphonate intermediate .

- Low-temperature workup : Conduct reactions at 0–5°C to suppress elimination pathways .

Q. How do solvent polarity and pH influence the stability of this compound?

- Hydrolysis prevention : Avoid aqueous or protic solvents (e.g., methanol) to prevent cleavage of the P-O bond. Use anhydrous dichloromethane or acetonitrile .

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the phosphonate group .

Q. Data Interpretation and Validation

Q. How should researchers address discrepancies in bioactivity data across this compound analogs?

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values and assess potency variability .

- Statistical rigor : Apply ANOVA to compare anti-platelet activity across derivatives, ensuring p < 0.05 for significance .

- Control experiments : Include clopidogrel as a positive control to validate assay sensitivity .

属性

IUPAC Name |

1-bromo-2-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSRNZRYSLDCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507432 | |

| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-55-7 | |

| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。